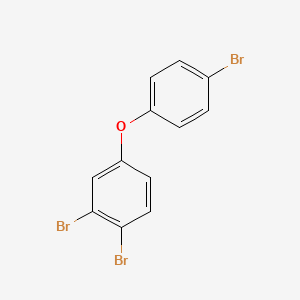

3,4,4'-Tribromodiphenyl ether

描述

Structure

3D Structure

属性

IUPAC Name |

1,2-dibromo-4-(4-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3O/c13-8-1-3-9(4-2-8)16-10-5-6-11(14)12(15)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALAYFVVZFORPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=C(C=C2)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879864 | |

| Record name | BDE-37 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147217-81-0 | |

| Record name | PBDE 37 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147217-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,4'-Tribromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-37 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4',4-Tribromodiphenyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,4'-TRIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWF76X9B8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Cleavage of the Diphenyl Ether Bond:this Pathway Breaks the Ether Linkage, Splitting the Molecule into Two Separate Brominated Phenolic Compounds.nih.govfor Instance, the Metabolism of Bde 47 and Bde 99 in Mice Produced 2,4 Dibromophenol and 2,4,5 Tribromophenol, Respectively, Indicating Cleavage of the Parent Molecule.nih.gov

These metabolic processes can occur in combination. For example, an organism might first debrominate a PBDE congener and then hydroxylate the resulting product. nih.gov The specific metabolites formed can vary significantly depending on the PBDE congener, the species of organism, the tissue type, and the specific enzymes involved.

Table 3: Major Biotransformation Pathways for PBDEs in Organisms

| Pathway | Description | Example Metabolites (from various PBDEs) | Organism/System Studied |

| Hydroxylation | Addition of one or more hydroxyl (-OH) groups to the phenyl rings. | 4-OH-BDE-42, 5-OH-BDE-47, 6-OH-BDE-47. ubc.ca | Human liver microsomes, Polar bears. ubc.ca |

| Debromination | Removal of bromine atoms, creating lower-brominated congeners. | BDE-28 (from BDE-47). researchgate.net | Pumpkin plants. researchgate.net |

| Ether Bond Cleavage | Splitting of the molecule at the ether linkage. | 2,4-dibromophenol (B41371), 2,4,5-tribromophenol. nih.gov | Mice. nih.gov |

Environmental Fate, Transport, and Transformation

Biogeochemical Transformation Pathways

Photodegradation Processes and Metabolite Formation

Photodegradation, or the breakdown of chemical compounds by light, is a significant transformation pathway for polybrominated diphenyl ethers (PBDEs) in the environment. mdpi.com The absorption of ultraviolet (UV) radiation can cause the cleavage of carbon-bromine (C-Br) bonds, leading to a variety of transformation products.

The primary photodegradation process for PBDEs is reductive debromination, which results in the formation of lower brominated diphenyl ethers. nih.gov For 3,4,4'-tribromodiphenyl ether, this would involve the stepwise removal of bromine atoms to produce various dibromodiphenyl ethers and monobromodiphenyl ethers. Studies on other PBDEs, such as 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), have shown that photolysis leads to the formation of new degradation products. mdpi.com The energy required to break a C-Br bond corresponds to a photon with a wavelength of approximately 376 nm, making sunlight an effective energy source for this process. researchgate.net

Another critical photodegradation pathway is intramolecular cyclization. The initial cleavage of an ortho-position C-Br bond (relative to the ether linkage) can generate an aryl radical. This radical can then undergo an intramolecular cyclization reaction to form polybrominated dibenzofurans (PBDFs), which are often more toxic than the parent PBDEs. nih.govnih.gov For other tribromodiphenyl ether isomers like BDE-28 (2,4,4'-tribromodiphenyl ether), photolysis has been shown to produce 2,8-dibromodibenzofuran. mdpi.com This process competes with hydrogen abstraction, where the radical takes a hydrogen atom from the solvent or other molecules to form a lower brominated PBDE. nih.gov

Cleavage of the diphenyl ether bond itself is also a documented photodegradation pathway. rsc.orgnih.gov This process results in the formation of various brominated phenolic compounds. For instance, studies on hydroxylated PBDEs have shown that ether bond cleavage is a dominant pathway, leading to products like 2,4-dibromophenol (B41371). rsc.orgrsc.org It is plausible that this compound could degrade into compounds such as 4-bromophenol (B116583) and 3,4-dibromophenol.

Finally, the formation of hydroxylated polybromodiphenyl ethers (OH-PBDEs) can occur, although this is more commonly associated with biological metabolism. However, some studies on related compounds suggest direct photohydrolysis can lead to hydroxylated products. rsc.orgrsc.org

Table 1: Potential Photodegradation Pathways and Metabolites of this compound

| Degradation Process | Description | Potential Metabolites |

| Reductive Debromination | Stepwise removal of bromine atoms from the phenyl rings. | Dibromodiphenyl ethers, Monobromodiphenyl ethers, Diphenyl ether |

| Intramolecular Cyclization | Cleavage of a C-Br bond followed by ring formation. | Brominated dibenzofurans (e.g., Dibromodibenzofurans) |

| Ether Bond Cleavage | Scission of the ether linkage connecting the two phenyl rings. | Brominated phenolic compounds (e.g., 4-bromophenol, 3,4-dibromophenol) |

| Photohydrolysis | Reaction with water upon light absorption leading to hydroxylation. | Hydroxylated tribromodiphenyl ethers |

Microbial Degradation (Biodegradation) and Reductive Debromination Pathways

Microbial activity plays a crucial role in the environmental fate of many persistent organic pollutants, including PBDEs. Both abiotic and biotic processes can lead to the degradation of this compound.

Reductive Debromination by Nanoscale Zerovalent Iron (nZVI): A significant abiotic degradation pathway is reductive debromination by nanoscale zerovalent iron (nZVI). epa.gov Research has demonstrated that nZVI can effectively debrominate this compound (BDE-37). acs.orgnih.gov The process occurs via the sequential removal of bromine atoms. Studies indicate a preference for the removal of meta-bromines (like the bromine at position 3 on BDE-37) due to lower bond dissociation energy. The degradation pathway proceeds from tribromodiphenyl ether to dibromodiphenyl ethers (DiBDEs), then to monobromodiphenyl ethers (MonoBDE), and ultimately to diphenyl ether, the fully debrominated parent compound. nih.gov This reaction typically follows pseudo-first-order kinetics. acs.org

Biodegradation by Bacteria: Certain microorganisms have demonstrated the ability to degrade PBDEs. The bacterium Pseudomonas putida has been identified as capable of degrading BDE-47 (2,2',4,4'-tetrabromodiphenyl ether). researchgate.net Strains like Pseudomonas putida TZ-1 can utilize BDE-47 as a sole carbon and energy source. researchgate.net While specific studies on BDE-37 are limited, the metabolic pathways observed for BDE-47 provide insight into potential degradation routes. These pathways include debromination, hydroxylation, and cleavage of the ether ring. researchgate.net In an integrated system using P. putida and palladium-doped iron nanoparticles (nZVI/Pd), BDE-47 was first reductively debrominated to diphenyl ether and subsequently oxidized to form phenol, catechol, and hydroquinone (B1673460). nih.gov This suggests that a combination of abiotic reduction and microbial oxidation can lead to complete mineralization. Other bacterial genera, such as Sphingomonas and Rhodococcus, have also been shown to transform dihalodiphenyl ethers. mun.capjoes.com Anaerobic microbial consortia have also been shown to reductively debrominate BDE-47 to lower brominated congeners. nih.gov

Table 2: Microbial and Abiotic Degradation of this compound and Analogues

| Degradation Method | Agent | Key Process | Observed Products/Pathway |

| Abiotic Reductive Debromination | Nanoscale Zerovalent Iron (nZVI) | Sequential removal of bromine atoms. | BDE-37 → DiBDEs → MonoBDE → Diphenyl ether. |

| Aerobic Biodegradation | Pseudomonas putida (on BDE-47) | Debromination, hydroxylation, ring opening. | Bromophenol, phenol, catechol, hydroquinone (in integrated system). nih.gov |

| Anaerobic Biodegradation | Anaerobic sludge (on BDE-47) | Reductive debromination. | Lower brominated BDEs (e.g., BDE-17, BDE-4). nih.gov |

Biotransformation in Organisms

When absorbed by living organisms, this compound can undergo biotransformation, a metabolic process that alters its chemical structure. These transformations are generally enzymatic and can lead to metabolites that are either more or less toxic than the parent compound. Studies on various PBDE congeners in different organisms have revealed three primary biotransformation pathways. nih.gov

Bioaccumulation and Biomagnification

Bioaccumulation Factors (BAFs) and Bioconcentration Factors (BCFs) of BDE-37

Bioaccumulation factors (BAFs) and bioconcentration factors (BCFs) are key metrics used to quantify the extent to which a chemical accumulates in an organism relative to its concentration in the surrounding environment. A BAF considers all routes of exposure, including diet, while a BCF focuses solely on uptake from water.

While specific BAF and BCF values for BDE-37 are not extensively documented in isolation, studies on PBDEs as a group provide valuable insights. For instance, research on various aquatic species has demonstrated that the degree of bioaccumulation is influenced by the chemical's hydrophobicity and the organism's lipid content. umich.edu A review of BCF and BAF assessments for organic chemicals in aquatic organisms highlights the importance of these factors in determining accumulation potential. cdnsciencepub.com

In a study of a Canadian Arctic marine food web, BAFs for PBDEs in homeotherms (warm-blooded animals) were found to be considerably lower than those for polychlorinated biphenyls (PCBs), suggesting a lesser degree of biomagnification for PBDEs in that specific ecosystem. nih.gov Another study developed a model for nonpolar organic compounds, which could be applicable to understanding the structural factors that influence the BCFs of compounds like BDE-37. science.gov

Table 1: Factors Influencing BCF and BAF

| Factor | Description |

|---|---|

| Hydrophobicity (Kow) | The tendency of a chemical to partition between octanol (B41247) (a surrogate for fat) and water. Higher Kow values generally correlate with higher bioaccumulation potential. umich.edu |

| Lipid Content | Organisms with higher lipid content have a greater capacity to store lipophilic compounds like BDE-37. umich.edu |

| Metabolism | The ability of an organism to break down and excrete the chemical can significantly reduce its bioaccumulation. nih.govnih.gov |

| Trophic Level | An organism's position in the food web influences its exposure through diet. vliz.beacs.org |

| Environmental Conditions | Factors such as temperature and organic carbon content in sediment can affect the bioavailability of the chemical. |

Trophic Transfer and Biomagnification in Aquatic and Terrestrial Food Webs

Trophic transfer is the movement of contaminants from one trophic level to the next through consumption. Biomagnification occurs when the concentration of a substance increases in organisms at successively higher levels in a food web.

Aquatic Food Webs:

Studies in aquatic environments have shown evidence of PBDE biomagnification, although the extent can vary between different congeners and ecosystems. nih.govvliz.beacs.org For example, in the Scheldt estuary, biomagnification was significant for some PBDE congeners at certain locations. vliz.beacs.org Research in a Canadian Arctic marine food web found that while some PBDEs showed evidence of biomagnification, their trophic magnification factors (TMFs) were substantially lower than those of PCBs. nih.gov The process of trophic transfer is a significant pathway for the accumulation of lipophilic compounds in aquatic food webs. nih.gov

Terrestrial Food Webs:

In terrestrial ecosystems, PBDEs have also been shown to biomagnify. A study of three small terrestrial food chains involving passerine birds, small rodents, and their predators (sparrowhawks, buzzards, and foxes) found that most analyzed PBDE congeners were biomagnified in the predatory birds. nih.gov The biomagnification factors (BMFs) for the sum of PBDEs in these avian food chains ranged from 2 to 34. nih.gov However, no biomagnification was observed in the food chain involving the red fox, likely due to its high metabolic capacity for such compounds. nih.gov This highlights that not all top predators will necessarily reflect the pollution levels of their habitat due to species-specific physiological differences. nih.gov

Factors Influencing Bioaccumulation and Tissue Distribution

Several key factors govern the extent of BDE-37 bioaccumulation and its distribution within an organism's tissues.

Lipid Content and Chemical Hydrophobicity

The lipophilic ("fat-loving") nature of BDE-37, a characteristic shared by other PBDEs, is a primary driver of its bioaccumulation. nih.gov These compounds are not easily dissolved in water and tend to accumulate in the fatty tissues of organisms. nih.gov Consequently, the lipid content of an organism and its specific tissues directly influences the concentration of accumulated PBDEs. acs.orgoup.com

Studies have consistently shown a correlation between tissue lipid content and PBDE concentrations. acs.orgoup.com For instance, in foraging hens from an e-waste recycling area, muscle tissue, which had a high lipid weight, exhibited the highest PBDE concentrations. oup.com Similarly, research on aquatic species in the Scheldt estuary found that tissue concentrations of persistent organic pollutants, including PBDEs, were correlated with the lipid content of the biota. vliz.beacs.org

Species-Specific Differences in Uptake and Metabolism

The ability of an organism to take up, metabolize, and excrete BDE-37 varies significantly among species, leading to different accumulation patterns. nih.gov For example, a study on terrestrial food chains revealed that while PBDEs biomagnified in predatory birds like sparrowhawks and buzzards, they did not in red foxes. nih.gov This difference was attributed to the fox's higher metabolic capacity to break down these compounds. nih.gov

Metabolic pathways for PBDEs can differ, with some species being more efficient at debromination (removing bromine atoms) or hydroxylation (adding a hydroxyl group), which can alter the toxicity and persistence of the compound. nih.govnih.gov For example, fish have been shown to metabolize PBDEs through reductive debromination, while mammals tend to use oxidative processes. nih.gov These metabolic differences are crucial when selecting species for environmental monitoring, as not all top predators will accurately reflect the environmental contamination levels. nih.gov

Maternal Transfer to Offspring via Cord Blood and Breast Milk

A significant route of exposure for developing organisms is the maternal transfer of BDE-37 and other PBDEs. This can occur prenatally through the placenta via cord blood and postnatally through the consumption of breast milk.

Cord Blood:

Studies have confirmed the presence of various PBDE congeners, including those in the same class as BDE-37, in both maternal and umbilical cord blood plasma. nih.gov This indicates that these compounds can cross the placental barrier, leading to in-utero exposure of the fetus. nih.goviu.edu Research suggests that the efficiency of placental transport may decrease as the degree of bromination on the diphenyl ether molecule increases. nih.gov One study found consistently higher levels of PBDEs in the cord blood of infants compared to their mothers' blood, suggesting a potential for higher circulating concentrations in the babies. iu.edu

Breast Milk:

Due to their lipophilic nature, PBDEs accumulate in breast milk, which contains a high percentage of lipids. nih.gov Breastfeeding is therefore a significant pathway of exposure for infants. dioxin20xx.orgnih.gov Numerous studies have detected a range of PBDE congeners in human breast milk samples from various geographical locations. nih.govdioxin20xx.orgnih.gov The levels of these compounds in breast milk can be influenced by the mother's age and body composition. researchgate.net

Ecotoxicological Profiles and Mechanistic Pathways of Bde 37

Toxicity in Aquatic Organisms

BDE-37 is recognized as being very toxic to aquatic life, with the potential for long-lasting adverse effects in the aquatic environment. nih.gov

Effects on Invertebrates (e.g., Caenorhabditis elegans)

Studies on the nematode Caenorhabditis elegans have provided insights into the toxic effects of brominated diphenyl ethers. For instance, exposure to 4-bromodiphenyl ether (BDE-3), a related compound, resulted in decreased lifespan, impaired fecundity, and delayed egg-laying. oup.com It also induced dose-dependent germ cell apoptosis. oup.com This suggests that BDE-3 can cause reproductive dysfunction in C. elegans through the induction of reactive oxygen species (ROS) and subsequent DNA damage. oup.com While direct studies on BDE-37 in C. elegans are limited, the findings for similar congeners highlight potential risks.

Effects on Fish (e.g., Danio rerio, Oryzias melastigma, Carassius auratus)

Research on various fish species has demonstrated the toxic potential of PBDEs, including congeners structurally similar to BDE-37.

Exposure to PBDEs can lead to reproductive and developmental toxicity in fish. nih.govepa.gov For example, studies on zebrafish (Danio rerio) have shown that exposure to PBDE mixtures can result in developmental delays and thyroid disruption. nih.govresearchgate.net The metabolite 6-OH-BDE-47, which shares structural similarities with BDE-37, has been shown to cause severe developmental delays and craniofacial malformations in zebrafish larvae. researchgate.net These effects are thought to be mediated, at least in part, through the disruption of thyroid hormone regulation. researchgate.net In the marine medaka (Oryzias melastigma), another model organism for ecotoxicological studies, exposure to other PBDEs has been linked to developmental and reproductive toxicity. nih.govresearchgate.net

A key mechanism of PBDE toxicity in fish is the induction of oxidative stress and subsequent apoptosis (programmed cell death). nih.govresearchgate.net Exposure to PBDEs can lead to an increase in the production of reactive oxygen species (ROS), which are harmful molecules that can damage cellular components like lipids, proteins, and DNA. frontiersin.org This oxidative damage can trigger apoptotic pathways, leading to cell death. Studies on goldfish (Carassius auratus) have shown that exposure to BDE-47 and BDE-99, alone and in combination, significantly altered the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), indicating an oxidative stress response. ut.ac.irresearchgate.netpjoes.com This disruption of the cellular redox status and mitochondrial oxidative injury are considered important mechanisms of PBDE-mediated cellular toxicity in fish. nih.gov

Effects on Algae and Primary Producers (e.g., Dicrateria inornata)

Toxicity in Terrestrial Organisms (e.g., Eisenia fetida)

The effects of BDE-37 extend to terrestrial ecosystems. Studies on the earthworm Eisenia fetida have been used to assess the toxicity of various environmental contaminants. While a specific study on the acute toxicity of 3,4,4'-Tribromodiphenyl ether on Eisenia fetida found no toxic effects up to the highest tested concentration, it is important to consider the broader context of PBDE toxicity. regulations.gov Other research has indicated that exposure to certain PBDEs can induce oxidative stress in earthworms. dntb.gov.ua

Interactive Data Table: Summary of Ecotoxicological Effects of BDE-37 and Related Congeners

| Organism | Species | Effect | Key Findings |

| Invertebrate | Caenorhabditis elegans | Reproductive Toxicity | Related congener BDE-3 caused decreased fecundity and induced germ cell apoptosis. oup.com |

| Fish | Danio rerio (Zebrafish) | Developmental Toxicity | PBDE mixtures and metabolites can cause developmental delays and thyroid disruption. nih.govresearchgate.net |

| Fish | Oryzias melastigma (Marine Medaka) | Developmental & Reproductive Toxicity | Used as a model to assess developmental and reproductive toxicity of PBDEs. nih.govresearchgate.net |

| Fish | Carassius auratus (Goldfish) | Oxidative Stress | Exposure to related PBDEs altered antioxidant enzyme activities. ut.ac.irresearchgate.net |

| Terrestrial Invertebrate | Eisenia fetida (Earthworm) | Acute Toxicity | A specific test showed no acute toxicity for BDE-37 up to the highest concentration. regulations.gov |

Comparative Ecotoxicology of BDE-37 with other PBDE Congeners and Flame Retardants

The ecotoxicological profile of this compound (BDE-37) is best understood when contextualized against other polybrominated diphenyl ethers (PBDEs) and alternative flame retardants. The specific bromination pattern of BDE-37 influences its environmental behavior, persistence, and biological interactions, setting it apart from other compounds in its class and from different types of flame retardants.

Comparative Analysis with PBDE Congeners

PBDEs are a class of 209 possible congeners, with toxicity and environmental fate varying significantly based on the number and position of bromine atoms. ceh.ac.uk BDE-37, a tribrominated ether, is often compared with more extensively studied congeners such as 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), 2,2',4,4',5-pentabromodiphenyl ether (BDE-99), and the fully brominated decabromodiphenyl ether (BDE-209).

Key Research Findings:

Persistence and Bioaccumulation: Lower brominated congeners, like BDE-37 and BDE-47, are generally considered more bioaccumulative and persistent than highly brominated ones like BDE-209. researchgate.net BDE-47 is often the most dominant congener found in environmental and biological samples, partly due to its presence in commercial mixtures and its high persistence. researchgate.netmdpi.com While there is less specific toxicological data on BDE-37, its status as a tri-brominated congener suggests a significant potential for bioaccumulation. researchgate.net The lipophilicity of PBDEs, indicated by the octanol-water partition coefficient (log Kow), is a key factor in their tendency to accumulate in fatty tissues. nih.gov For instance, BDE-47 has been found in high concentrations in the blubber of marine mammals and in fish. researchgate.net The bioconcentration factors (BCFs) for tetrabrominated to hexabrominated diphenyl ethers in marine food webs can be substantial, highlighting their strong bioaccumulative potential. mdpi.com

Toxicity: The toxicity of PBDEs often increases with decreasing bromination. For example, BDE-47 is reported to be significantly more toxic to marine rotifers than the highly brominated BDE-209. mdpi.com BDE-37 is considered moderately toxic and raises concerns due to its environmental abundance. researchgate.net Studies on various PBDEs have demonstrated a range of adverse effects, including neurodevelopmental toxicity, endocrine disruption, and damage to reproductive systems. mdpi.com

Mechanistic Pathways: A common toxic mechanism for many PBDEs, including BDE-47 and BDE-99, is the induction of oxidative stress, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage. mdpi.commdpi.comdergipark.org.tr This can result in lipid peroxidation and DNA damage. acs.org For example, BDE-47 exposure in zebrafish (Danio rerio) embryos and larvae led to significantly increased malondialdehyde (MDA) content, a marker of oxidative stress. mdpi.com Similarly, BDE-99 has been shown to induce apoptosis through the intrinsic mitochondrial pathway in rat liver cells. dergipark.org.tr BDE-37 is also known to induce oxidative stress and can disrupt thyroid hormone homeostasis by competitively binding to the transport protein transthyretin (TTR). This endocrine-disrupting capability is a shared trait among many PBDE congeners, including BDE-47 and BDE-100.

| Compound Name | Key Comparative Ecotoxicological Findings | Primary Mechanistic Pathways |

|---|---|---|

| BDE-37 (this compound) | Moderately toxic; environmentally abundant. researchgate.net Detected in fish and human blood. researchgate.net Classified as very toxic to aquatic life with long-lasting effects. nih.gov | Disrupts thyroid hormone homeostasis (TTR binding); induces oxidative stress. |

| BDE-47 (2,2',4,4'-Tetrabromodiphenyl ether) | Most dominant congener in environmental samples; highly bioaccumulative. researchgate.net Higher toxicity compared to highly brominated congeners. mdpi.com Linked to neurodevelopmental deficits. | Induces oxidative stress (ROS production); activates MAPK signaling pathways; disrupts endocrine function. mdpi.commdpi.com |

| BDE-99 (2,2',4,4',5-Pentabromodiphenyl ether) | A major component of the PentaBDE commercial mixture. oup.com Known to induce apoptosis in liver cells and demonstrates reproductive toxicity. mdpi.comdergipark.org.tr | Induces apoptosis via intrinsic mitochondrial pathway; causes oxidative stress. mdpi.comdergipark.org.tr |

| BDE-209 (Decabromodiphenyl ether) | Most extensively used PBDE. researchgate.net Acts as a reservoir for lower brominated, more toxic congeners through environmental and biological degradation. miljodirektoratet.no Lower direct toxicity but poses risk through transformation. mdpi.commiljodirektoratet.no | Can induce oxidative stress and inflammatory responses; developmental neurotoxicity is a critical concern. miljodirektoratet.nonih.gov |

Comparative Analysis with Other Flame Retardants

The ecotoxicological profile of BDE-37 can also be compared to non-PBDE flame retardants, which have been introduced as alternatives. These include other brominated flame retardants (BFRs) like Hexabromocyclododecane (HBCD) and non-halogenated alternatives such as organophosphate flame retardants (OPFRs).

Key Research Findings:

Other Brominated Flame Retardants (BFRs): Compounds like HBCD are also persistent, bioaccumulative, and toxic. The toxicological mechanisms of different BFRs are often related, raising concerns about potential additive or synergistic effects when present as mixtures in the environment. mst.dk Tetrabromobisphenol A (TBBPA), another widely used BFR, is also an endocrine disruptor but is generally less bioaccumulative than PBDEs due to its physicochemical properties. nih.gov

Organophosphate Flame Retardants (OPFRs): These compounds were introduced as alternatives to BFRs. However, some OPFRs have also been identified as hazardous. For example, chlorinated OPFRs like TCEP, TCPP, and TDCP have been flagged for reproductive and developmental effects, similar to the concerns raised for PBDEs. tandfonline.com Non-halogenated OPFRs are often considered to have a lower potential for long-term environmental impact because they are more easily degraded than their halogenated counterparts. wa.gov However, some, like triphenyl phosphate (B84403) (TPP), have been noted for their aquatic toxicity. wa.gov

| Flame Retardant Class | Example Compound(s) | Comparative Ecotoxicological Profile |

|---|---|---|

| Polybrominated Diphenyl Ethers (PBDEs) | BDE-37 | Persistent, bioaccumulative, and toxic (PBT). Known endocrine disruptor and can cause oxidative stress. Very toxic to aquatic life. nih.gov |

| Other Brominated Flame Retardants (BFRs) | Hexabromocyclododecane (HBCD), Tetrabromobisphenol A (TBBPA) | HBCD is also a PBT chemical. TBBPA is an endocrine disruptor but generally less bioaccumulative than many PBDEs. nih.gov Concerns exist for additive effects of BFR mixtures. mst.dk |

| Organophosphate Flame Retardants (OPFRs) | Triphenyl phosphate (TPP), Tris(1,3-dichloro-2-propyl)phosphate (TDCPP) | Generally less persistent and bioaccumulative than BFRs. wa.gov However, significant concerns exist for aquatic toxicity (e.g., TPP) and developmental toxicity for some chlorinated OPFRs (e.g., TDCPP). tandfonline.comwa.gov |

Human Health Implications and Toxicological Mechanisms

Exposure Pathways and Human Body Burden

Specific data on the human body burden of 3,4,4'-Tribromodiphenyl ether is not available in the current body of scientific literature. Research on PBDEs typically focuses on a suite of the most common congeners, and this compound is not consistently among them.

Dietary Intake and Food Chain Accumulation

While dietary intake is a primary exposure route for PBDEs in general, with accumulation observed in the fatty tissues of fish, meat, and dairy products, specific studies quantifying the presence and biomagnification of this compound in the food chain are not available.

Inhalation of Particle-bound PBDEs and Dust

Inhalation and ingestion of contaminated indoor dust are recognized as significant exposure pathways for the general PBDE class. However, studies measuring the concentration of this compound in household or workplace dust are lacking, preventing an assessment of this specific exposure route.

Transplacental and Lactational Transfer to Infants

The transfer of PBDEs from mother to child via the placenta and breast milk is a critical concern for infant health. Although studies have confirmed the presence of other tribromodiphenyl ether isomers (like BDE-28) in maternal and cord blood, as well as in breast milk, specific data on the transplacental and lactational transfer of this compound could not be located.

Endocrine Disruption Mechanisms

The potential for PBDEs to act as endocrine disruptors is well-established for several congeners. However, mechanistic studies focusing specifically on this compound are absent from the available literature.

Interference with Thyroid Hormone Homeostasis (e.g., transthyretin binding, hypothalamic-pituitary-thyroid axis disruption)

Many PBDEs and their metabolites can interfere with thyroid hormone homeostasis, notably by binding to the transport protein transthyretin (TTR). There is no specific research available that investigates the binding affinity of this compound for transthyretin or its potential to disrupt the hypothalamic-pituitary-thyroid axis.

Impact on Steroidogenesis and Reproductive Hormone Balance

Research has indicated that certain PBDEs can affect steroidogenesis and the balance of reproductive hormones. However, studies examining the specific impact of this compound on these processes have not been identified.

Neurodevelopmental Toxicity Mechanisms

Exposure to PBDEs during critical pre- and post-natal periods is linked to long-lasting behavioral abnormalities, particularly affecting motor activity and cognition. nih.gov The mechanisms underlying these developmental neurotoxic effects are multifaceted. One primary mode of action involves the disruption of thyroid hormone homeostasis, which is crucial for proper brain development. nih.govnih.gov PBDEs can lead to a decrease in circulating thyroid hormones, thereby indirectly affecting the developing brain. nih.govnih.gov

Additionally, PBDEs can exert direct effects on nervous system cells. nih.gov These direct mechanisms include the induction of oxidative stress, which can lead to DNA damage, mitochondrial dysfunction, and apoptosis (programmed cell death). nih.gov PBDEs have also been shown to interfere with critical cellular processes such as calcium signaling and various neurotransmitter systems. nih.gov

Hepatic (Liver) Toxicity Mechanisms

The liver, as the primary organ for metabolic detoxification, is particularly susceptible to injury from environmental toxicants like PBDEs. mdpi.com

A key mechanism of PBDE-induced liver damage is the generation of oxidative stress. mdpi.comencyclopedia.pub Exposure to PBDE congeners can lead to an overproduction of reactive oxygen species (ROS), which are harmful molecules that can damage cells. mdpi.comencyclopedia.pub Studies in human hepatocellular carcinoma (HepG2) cells have demonstrated that exposure to the congener BDE-47 triggers the generation of ROS and induces apoptosis. mdpi.comencyclopedia.pub This process involves the upregulation of genes that promote apoptosis, such as Caspase-3 and p53, and the downregulation of anti-apoptotic genes. mdpi.com The resulting oxidative damage can lead to DNA damage and lipid peroxidation. encyclopedia.pubmdpi.com In some cases, PBDEs can also disrupt calcium homeostasis within liver cells, leading to mitochondrial overload and subsequent apoptosis. encyclopedia.pub

| Mechanism | Key Molecular/Cellular Events | References |

|---|---|---|

| Oxidative Stress | Increased Reactive Oxygen Species (ROS) production, lipid peroxidation. | mdpi.comencyclopedia.pub |

| Apoptosis | Upregulation of Caspase-3 and p53 genes, downregulation of anti-apoptotic genes, disruption of calcium homeostasis. | mdpi.comencyclopedia.pub |

| DNA Damage | Resulting from oxidative stress. | encyclopedia.pubmdpi.com |

PBDEs have been shown to interfere with lipid metabolism. researchgate.net Perinatal exposure to BDE-47 has been found to cause lasting changes in the expression of metabolic genes within the liver and is associated with an increase in blood triglycerides. nih.gov Animal studies have shown that exposure to certain PBDEs can alter signaling pathways in the liver that are involved in glycolipid metabolism, leading to increased serum levels of triglycerides. researchgate.net This disruption can contribute to conditions such as hepatocytic fatty degeneration. mdpi.com

Cytochrome P450 enzymes are essential for metabolizing foreign substances in the liver. nih.gov Exposure to PBDEs can alter the expression and activity of these enzymes. mdpi.comnih.gov Studies have reported that treatment with PBDEs is associated with an increased expression of several CYP enzymes, including CYP1A2, CYP3A1, and CYP2B1. mdpi.com Specifically, the congener BDE-47 has been shown to significantly increase the expression and activity of CYP3A1 in rat livers. nih.gov This alteration in CYP enzyme activity is a key part of the metabolic process for PBDEs but can also contribute to increased oxidative stress, as the abnormal expression of CYP450 genes can lead to the production of more ROS. nih.govfrontiersin.org

Reproductive System Toxicity Mechanisms

Emerging evidence from human and animal studies indicates that PBDEs can negatively impact multiple aspects of the male reproductive system, including hormone levels and sperm quality. mdpi.comnih.gov

PBDEs can impair male fertility by affecting sperm and the cells that produce them. mdpi.comnih.gov Research has demonstrated that exposure to BDE-47 can lead to decreased sperm motility and capacitation in rats. mdpi.com Furthermore, the metabolic activation of BDE-47 by CYP enzymes plays a significant role in its reproductive toxicity. nih.gov This process can increase ROS in the seminiferous tubules, leading to apoptosis of germ cells and a dose-dependent decrease in daily sperm production. nih.gov Perinatal exposure has been shown to disrupt the physical structure of gonadal tissues in both male and female offspring. nih.gov In males, this can manifest as structural loosening in the testes, detachment of spermatogenic cells, and a reduction in sperm content within the epididymis. nih.gov

| Reproductive Endpoint | Observed Effects of PBDE Exposure | References |

|---|---|---|

| Sperm Quality | Decreased sperm motility and capacitation. | mdpi.com |

| Spermatogenesis | Dose-dependent decrease in daily sperm production; germ cell apoptosis. | nih.gov |

| Gonadal Tissue Structure | Testicular structural loosening, reduced sperm content in epididymis. | nih.gov |

| Female Reproduction | Increased number of primary and secondary oocytes, decreased corpora luteum in maternal mice. | nih.gov |

Testicular Toxicity

Studies have indicated a potential link between exposure to this compound (BDE-28) and adverse effects on male reproductive health. In human observational studies, the presence of BDE-28 in the body has been associated with negative impacts on sperm quality. Specifically, exposure to BDE-28 has been linked to an increase in abnormal sperm morphology and a reduction in sperm motility mdpi.comnih.gov. While these findings suggest that BDE-28 may exert toxic effects on the testes, detailed mechanistic studies elucidating the specific changes in gene expression within testicular cells following isolated exposure to this congener are limited in the available scientific literature.

Immunotoxicity Mechanisms

Genotoxicity and Developmental Defects

Direct evidence and specific mechanistic studies on the genotoxicity of this compound (BDE-28) are not extensively covered in the available research. However, its potential role in developmental defects has been suggested by epidemiological studies.

Research has found associations between the levels of several PBDE congeners, including BDE-28, and certain developmental abnormalities. For instance, higher concentrations of BDE-28, along with other PBDEs, were detected in the hair of mothers whose male infants were born with hypospadias, a congenital malformation of the urethra mdpi.comnih.gov. Furthermore, studies focusing on neurodevelopment have included BDE-28 as a congener of interest, although the direct causative mechanisms remain to be fully elucidated nih.gov. While oxidative stress has been identified as a potential mechanism for neuronal death in response to general PBDE exposure, specific pathways activated by BDE-28 have not been detailed nih.gov.

Systemic Effects and Multi-Organ Impacts

This compound (BDE-28) is recognized as one of the eight most frequently studied PBDE congeners due to its prevalence and potential toxicity nih.gov. It is found in various human tissues, indicating systemic exposure and distribution throughout the body nih.govnih.gov. This widespread presence underscores the potential for multi-organ impacts.

The liver is a primary target for PBDEs as it is a central organ for metabolizing foreign compounds nih.gov. While specific studies on the hepatotoxicity of BDE-28 are limited, the general class of compounds is known to accumulate in the liver nih.gov. Concerns have also been raised about the potential for PBDEs to affect thyroid function due to their structural similarity to thyroid hormones nih.govresearchgate.net.

Table 1: Human Health Effects Associated with this compound (BDE-28) from Observational Studies

| Health Endpoint | Associated Finding | Source(s) |

|---|---|---|

| Male Reproduction | Increased abnormal sperm morphology | mdpi.comnih.gov |

| Reduced sperm motility | mdpi.comnih.gov | |

| Developmental | Association with hypospadias | mdpi.comnih.gov |

Advanced Analytical Methodologies for the Quantification of Bde 37 and Its Metabolites

Mass Spectrometric Detection

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool for the determination of the elemental and isotopic composition of a sample with high precision. measurlabs.com When coupled with Gas Chromatography (GC), GC-HRMS is recognized as a highly reliable, selective, and sensitive technique for the analysis of polybrominated diphenyl ethers (PBDEs), including BDE-37. researchgate.netnih.gov

This method allows for the accurate determination of molecular masses, which is crucial for identifying specific congeners and distinguishing them from interfering compounds. measurlabs.com In the context of BDE analysis, an individual BDE congener is identified by comparing the GC retention time and the ion-abundance ratio of two exact mass-to-charge ratios (m/z's) with those of an authentic standard. epa.govwell-labs.com The high resolution of the mass spectrometer (typically >5000) is essential for this level of specificity. epa.govwell-labs.com HRMS is often performed under electron ionization (EI) conditions, which has been shown to be the most dependable technique for PBDE analysis in biological tissues. researchgate.netnih.gov The detection limits for this method are generally very low, often in the picogram-per-gram (pg/g) range for tissue samples, though they can be influenced by laboratory background and sample interferences. nih.govepa.govwell-labs.com

Recent advancements have utilized direct-inlet probe (DIP) atmospheric pressure chemical ionization (APCI) coupled with HRMS for the rapid identification of brominated flame retardants in polymer matrices without extensive sample preparation. acs.org

Table 1: Key Features of HRMS for BDE Analysis

| Feature | Description | Reference |

|---|---|---|

| Principle | Measures exact molecular masses, allowing for precise determination of elemental composition. | measurlabs.com |

| Coupling | Commonly coupled with Gas Chromatography (GC-HRMS). | researchgate.netnih.gov |

| Identification | Based on matching GC retention time and the ion-abundance ratio of two exact m/z's against a known standard. | epa.govwell-labs.com |

| Selectivity | High resolution (>5000) provides excellent selectivity, minimizing interferences. | epa.govwell-labs.com |

| Sensitivity | Achieves very low detection limits, often in the picogram range. | nih.gov |

Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a premier metrological method for achieving high-accuracy quantification of analytes in complex matrices. nih.govptb.de The technique involves adding a known quantity of an isotopically labeled version of the target analyte (e.g., ¹³C-labeled BDE-37) to the sample before extraction and analysis. ptb.deepa.gov This labeled compound, often called an internal standard or "spike," behaves identically to the native analyte throughout the sample preparation and analysis process. ptb.de

By measuring the ratio of the native analyte to the labeled standard in the final extract, it is possible to accurately calculate the concentration of the native analyte in the original sample. epa.gov This approach effectively compensates for analyte losses during extraction, cleanup, and instrumental analysis, thereby correcting for variability in the analytical technique. ptb.deepa.gov

EPA Method 1614 specifically outlines the use of IDMS for the quantification of BDEs for which a labeled analog is available. epa.govwell-labs.com The quantification is performed using the relative response of the analyte to its labeled analog, which is determined through a multi-point calibration. epa.govwell-labs.com This makes IDMS a robust and highly accurate method for determining the concentration of BDE-37 in various environmental samples like water, soil, sediment, and tissue. epa.govwell-labs.comresearchgate.net

Electron Capture Detection (ECD)

The Electron Capture Detector (ECD) is a highly sensitive detector used in gas chromatography, particularly for analyzing electronegative compounds such as those containing halogens. airproducts.co.ukchromatographyonline.comscioninstruments.com This makes it well-suited for the detection of brominated compounds like BDE-37. scioninstruments.com The detector operates by using a radioactive source (typically Nickel-63) to emit electrons, creating a constant current. chromatographyonline.comscioninstruments.com When electronegative analyte molecules pass through the detector, they "capture" some of these electrons, causing a reduction in the current that is measured as a positive peak. airproducts.co.ukscioninstruments.com

GC-ECD is recognized for its exceptional sensitivity, often surpassing that of other detectors for halogenated compounds. researchgate.netbirmingham.ac.uk However, a significant drawback of ECD is its lower selectivity compared to mass spectrometry. birmingham.ac.uk Since the detector responds to any electron-capturing compound, it is susceptible to interference from other co-eluting halogenated or electronegative substances that may be present in the sample matrix. researchgate.netbirmingham.ac.uk Therefore, while GC-ECD is excellent for screening and detecting trace amounts of BDEs, confirmation of results using a more selective technique like mass spectrometry is often necessary. researchgate.net

Negative Chemical Ionization Mass Spectrometry (NCI-MS)

Gas Chromatography coupled with Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS) is a preferred instrumental technique for the trace and ultra-trace analysis of highly halogenated compounds, including PBDEs, in environmental and biological samples. sigmaaldrich.comnih.gov NCI is a "soft" ionization technique that often results in less fragmentation and a higher abundance of the molecular ion or a key fragment (like the bromide ion, m/z 79), leading to enhanced sensitivity and selectivity compared to electron ionization (EI). amazonaws.comresearchgate.net

For PBDEs, NCI-MS typically offers greater sensitivity than EI-MS. researchgate.net The high electron-capturing ability of brominated compounds makes them ideal candidates for this technique. amazonaws.com In many NCI-MS methods for PBDE analysis, the bromide ion (Br⁻) at m/z 79 is used for quantification due to its high abundance and specificity. dioxin20xx.org The method has been successfully applied to determine a wide range of PBDE congeners in sediment samples, achieving low detection limits at the nanogram-per-gram (ng/g) level. dioxin20xx.org Methane is commonly used as the reagent gas to thermalize electrons, though nitrogen has also been explored as an effective alternative that can increase filament lifetime and provide more uniform response factors for different polybrominated compounds. researchgate.net

Table 2: Comparison of Ionization Techniques for BDE Analysis

| Technique | Principle | Advantages for BDE-37 Analysis | Disadvantages | Reference |

|---|---|---|---|---|

| EI-HRMS | High-energy electrons bombard molecules, causing ionization and fragmentation. High resolution separates ions of very similar m/z. | High reliability and selectivity; provides structural information from fragmentation patterns. | Can result in extensive fragmentation, sometimes leading to a weak or absent molecular ion. | researchgate.netnih.gov |

| NCI-MS | A reagent gas is ionized, and these ions react with analyte molecules, often via electron capture. | Very high sensitivity for halogenated compounds; "soft" ionization preserves the molecular ion or key fragments. | Less fragmentation, providing less structural information than EI. | nih.govresearchgate.net |

Liquid Chromatography/Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. eag.comwikipedia.org This technique is particularly valuable for analyzing compounds that are not easily analyzed by GC, such as those that are polar, non-volatile, or thermally labile. wikipedia.orgthermofisher.com While many PBDEs are well-suited to GC analysis, LC-MS provides an alternative and complementary approach, especially for the analysis of their more polar metabolites, such as hydroxylated PBDEs (OH-PBDEs). wikipedia.orgamchro.com

In an LC-MS system, the sample is first separated on an LC column. thermofisher.com The effluent from the column is then introduced into the mass spectrometer's ion source, where molecules are ionized before mass analysis. eag.com Tandem mass spectrometry (LC-MS/MS) is frequently used to enhance selectivity and sensitivity, making it a powerful tool for detecting trace levels of analytes in complex matrices like biological fluids. chromatographyonline.comnebiolab.com LC-MS/MS methods have been developed for the screening and confirmation of a wide array of substances, and its high sensitivity and selectivity often eliminate the need for separate confirmation analyses. chromatographyonline.com

Quantification and Quality Control

Reliable quantification of BDE-37 requires robust calibration strategies and stringent quality control (QC) measures to ensure the accuracy and reproducibility of the data. unitar.orgwho.int

Calibration Strategies (e.g., multi-point calibration, internal standard technique)

Accurate quantification in analytical chemistry relies on establishing a clear relationship between the instrument's response and the concentration of the analyte. This is achieved through calibration.

A multi-point calibration is the standard approach for quantitative analysis. epa.govwell-labs.com This involves preparing a series of calibration standards at several different concentrations that span the expected concentration range of the analyte in the samples. epa.gov A calibration curve is then generated by plotting the instrument response versus the concentration of the standards. epa.govunitar.org The concentration of the analyte in an unknown sample is then determined by measuring its response and interpolating the value from this curve. For methods using isotope dilution, the curve is created by plotting the relative response (analyte to labeled standard) against concentration. epa.gov A linear regression is often used, and the linearity is assessed by the coefficient of variation over the calibration range. epa.gov

The internal standard technique is used to correct for variations in instrument performance and sample processing. nih.gov In this method, a known amount of a specific compound—the internal standard—is added to all samples, calibration standards, and quality control samples before analysis. epa.govwell-labs.comnih.gov The internal standard should be a compound that is chemically similar to the analyte but not present in the original samples. For PBDE analysis, other BDE congeners or isotopically labeled congeners are often used. nih.govhpst.cz Quantification is based on the ratio of the analyte's response to the internal standard's response. This normalization corrects for inconsistencies in injection volume or detector response during the analytical run. nih.gov EPA Method 1614 specifies that for BDEs where a labeled analog is not available for isotope dilution, the internal standard technique should be used with a multi-point calibration. epa.govwell-labs.com

Table 3: Common Quality Control Samples in BDE Analysis

| QC Sample | Purpose | Frequency | Reference |

|---|---|---|---|

| Method Blank | To demonstrate freedom from laboratory contamination. | Analyzed with each sample batch (e.g., every 12-20 samples). | epa.govwell-labs.comunitar.org |

| Duplicate Sample | To assess method precision and sample homogeneity. | One per sample batch is recommended. | unitar.org |

| Certified Reference Material (CRM) | To assess method accuracy by analyzing a material with a known concentration of the analyte. | On a regular basis. | unitar.org |

| Laboratory Control Spike (LCS) | To assess method performance on a clean matrix by spiking it with a known amount of analyte. | Analyzed with each sample batch. | ca.gov |

| Matrix Spike (MS) | To assess the effect of the sample matrix on the analytical method. | Typically analyzed with each sample batch. | ca.gov |

Method Detection Limits (MDLs) and Minimum Levels of Quantitation (MLs)

The ability to detect and quantify 3,4,4'-Tribromodiphenyl ether (BDE-37) at trace levels is fundamental to understanding its environmental fate and exposure risks. Method Detection Limits (MDLs) and Minimum Levels of Quantitation (MLs) are key metrics that define the performance of an analytical method. The MDL is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero, while the ML is the minimum concentration at which the entire analytical system must give a recognizable signal and an acceptable calibration point. europa.eu

These limits are not static; they are highly dependent on the sample matrix, the level of interferences present, and the specific instrumentation and analytical method employed. epa.gov For Polybrominated Diphenyl Ethers (PBDEs), including BDE-37, detection and quantitation limits are often dictated by laboratory background contamination rather than instrumental sensitivity alone. epa.govwell-labs.com

The U.S. Environmental Protection Agency (EPA) Method 1614A provides target MDLs and MLs for various BDE congeners in different environmental matrices. epa.gov These values serve as a benchmark for laboratories performing PBDE analysis. For a laboratory's results to be considered acceptable, their MDLs should be no more than five times the MDLs specified in the method, and the BDE congener concentrations in blanks should not exceed two times the ML. epa.gov

Below is a table summarizing the MDLs and MLs for BDE-37 in various matrices as outlined in EPA Method 1614A.

| Matrix | MDL (ng/L or ng/kg) | ML (ng/L or ng/kg) |

| Water | 10 | 20 |

| Soil/Sediment | 0.5 | 1.0 |

| Tissue | 0.5 | 1.0 |

| Data sourced from EPA Method 1614A. epa.gov |

It is important to note that these are target values, and actual detection limits achieved in routine sample analysis may vary. For instance, in a study of Alaska Natives, the method detection limit for BDE-37 in serum was reported as low as 1-2 pg/g. nih.gov

Interference Assessment and Background Consideration

The accurate quantification of BDE-37 is frequently complicated by the presence of interfering compounds and background contamination. researchgate.net These challenges necessitate rigorous quality control and sample cleanup procedures.

Interference Assessment:

Interferences can co-extract with BDE-37 from the sample matrix and may be present at concentrations several orders of magnitude higher than the analyte itself. epa.gov Common sources of interference include:

Other Brominated Compounds: Naturally occurring brominated compounds, such as methoxylated PBDEs (MeO-BDEs) and brominated bipyrroles, can co-elute with BDE-37 during chromatographic analysis and produce similar fragment ions in mass spectrometry, leading to potential misidentification and inaccurate quantification. nih.govd-nb.info

Matrix Effects: Complex matrices like sediment, tissue, and dust can cause signal suppression or enhancement in the analytical instrument. ca.gov Lipids in tissue samples are a significant source of interference and must be removed through cleanup procedures like gel permeation chromatography. epa.gov

Polychlorinated Biphenyls (PCBs): Due to their structural similarity, some PCB congeners can interfere with the analysis of lower-brominated PBDEs. nih.gov

To mitigate these interferences, analytical methods employ various cleanup steps, including solid-phase extraction (SPE), and chromatography with materials like Florisil, alumina, and carbon. epa.goveurofins.com

Background Consideration:

PBDEs are ubiquitous environmental contaminants, leading to a significant challenge of background contamination in the laboratory. researchgate.net Sources of background contamination can include:

Laboratory Environment: Dust in the laboratory can contain high levels of PBDEs, which can contaminate samples, glassware, and equipment. epa.gov

Reagents and Materials: Solvents, reagents, glassware, and even vial caps (B75204) can introduce PBDEs into the analytical workflow. epa.govnih.gov It is crucial to test all materials for contamination before use. nih.gov

Cross-Contamination: High-concentration samples can contaminate subsequent samples if proper cleaning procedures are not followed. ca.gov

To control for background contamination, laboratories must implement strict protocols, such as processing samples in a dust-free zone, pre-washing glassware and reagents, and analyzing method blanks with each batch of samples. epa.govca.govnih.gov Quantification is generally considered reliable only when the concentration in the sample is significantly higher (e.g., at least twice) the concentration found in the corresponding blank. nih.gov

Emerging Analytical Approaches and Challenges for BDE-37

The analytical landscape for BDE-37 and other PBDEs is continually evolving, driven by the need for greater sensitivity, selectivity, and efficiency. While traditional methods like high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) remain the gold standard, several emerging techniques offer promising advantages. epa.gov

Emerging Analytical Approaches:

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Triple quadrupole GC-MS/MS systems provide high selectivity and sensitivity, enabling the accurate detection and quantification of PBDEs at very low levels. thermofisher.com This technique uses multiple reaction monitoring (MRM) to reduce matrix interference and improve the signal-to-noise ratio. fera.co.uk

Gas Chromatography-Orbitrap Mass Spectrometry (GC-Orbitrap MS): This high-resolution accurate-mass (HRAM) technique offers excellent sensitivity and selectivity. thermofisher.com It allows for the confident identification of analytes based on their accurate mass and isotopic pattern, which is particularly useful for distinguishing target compounds from matrix interferences. thermofisher.com

Online Solid-Phase Microextraction coupled with Ultrahigh-Resolution Mass Spectrometry (SPME-UHRMS): This approach offers a rapid screening method for PBDEs in aqueous samples. bohrium.com By coupling SPME directly to the mass spectrometer, it minimizes sample preparation time and solvent consumption. bohrium.com

Micro-Extraction in Packed Sorbent (MEPS): MEPS is a miniaturized solid-phase extraction technique that can be connected online to a gas chromatograph. It reduces solvent usage and sample handling, making it a faster and more cost-effective approach for sample preparation.

| Analytical Technique | Principle | Advantages for BDE-37 Analysis |

| GC-MS/MS | Uses two stages of mass analysis for high selectivity. | High sensitivity and selectivity, reduced matrix interference. thermofisher.com |

| GC-Orbitrap MS | High-resolution accurate-mass analysis. | Confident identification, excellent sensitivity and selectivity. thermofisher.com |

| SPME-UHRMS | Online solid-phase microextraction with high-resolution mass spectrometry. | Rapid screening, minimal sample preparation, reduced solvent use. bohrium.com |

| MEPS-GC-TOF MS | Miniaturized online solid-phase extraction with time-of-flight mass spectrometry. | Reduced solvent and sample volume, faster analysis time. |

Challenges in BDE-37 Analysis:

Despite advancements in analytical instrumentation, several challenges remain in the accurate quantification of BDE-37 and its metabolites:

Thermal Degradation: Higher brominated PBDEs can be thermally labile and may degrade in the high temperatures of the GC inlet, leading to an underestimation of their concentration and the formation of lower brominated congeners. d-nb.info The use of modern injection techniques like programmable temperature vaporization (PTV) can help mitigate this issue. mostwiedzy.pl

Lack of Commercial Standards: While standards are available for many PBDE congeners, including BDE-37, they are not available for all 209 possible congeners or for many of the hydroxylated and methoxylated metabolites. nih.gov This lack of standards makes the identification and quantification of unknown degradation and metabolic products difficult. nih.gov

Chromatographic Co-elution: The large number of PBDE congeners and other halogenated compounds can lead to co-elution, where multiple compounds elute from the GC column at the same time, making differentiation and accurate quantification challenging. thermofisher.com

Matrix Complexity: As previously discussed, complex environmental and biological matrices continue to pose a significant challenge, requiring extensive and often time-consuming cleanup procedures to remove interferences. researchgate.net

Environmental Remediation and Risk Mitigation Strategies

Physico-chemical Remediation Approaches

Physico-chemical treatments offer promising avenues for the rapid degradation of 3,4,4'-TBDE in contaminated media. These methods typically involve chemical reactions that break down the resilient ether bond or remove the bromine atoms, rendering the molecule less toxic.

Electrochemical reduction is an emerging technology for the degradation of halogenated organic pollutants like polybrominated diphenyl ethers (PBDEs). provectusenvironmental.com This method utilizes catalyzed electrodes to facilitate the transfer of electrons to the contaminant, leading to its debromination. Palladium (Pd) has been identified as a highly effective catalyst for hydrodehalogenation due to its strong ability to adsorb hydrogen. provectusenvironmental.com

Studies have shown that loading palladium onto metal foam electrodes, such as nickel (Ni), copper (Cu), and silver (Ag) foams, significantly enhances the electrochemical reduction of PBDEs. mdpi.comresearchgate.net For instance, research on 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47), a compound structurally related to 3,4,4'-TBDE, demonstrated that a 15.16% Pd/Ni foam electrode exhibited the highest debromination efficiency compared to Pd/Cu and Pd/Ag foams. mdpi.comresearchgate.netresearchgate.net The degradation mechanism on Pd/Ni and Pd/Ag foams is primarily through hydrogen atom transfer, while electron transfer is the dominant mechanism for Pd/Cu. mdpi.comresearchgate.net

The efficiency of this process is influenced by several factors. The degradation rate of BDE-47 was found to increase with current density, reaching an optimal point before decreasing. mdpi.comresearchgate.net The presence of other electrolytes can inhibit the degradation process. mdpi.comresearchgate.net Importantly, Pd/Ni foam electrodes have been shown to effectively degrade a range of PBDEs with varying levels of bromination. mdpi.comresearchgate.net However, the reusability of these electrodes can be a challenge, with efficiency decreasing over multiple cycles due to palladium loss and structural damage to the foam. mdpi.comresearchgate.net

Table 1: Factors Affecting Electrochemical Debromination of a Representative PBDE (BDE-47) using a 15.16% Pd/Ni Foam Electrode

| Factor | Observation |

|---|---|

| Current Density | Degradation rate increases with current density, peaks at 4 mA, and then decreases. mdpi.comresearchgate.net |

| Electrolytes | Presence inhibits the degradation of BDE-47. mdpi.comresearchgate.net |

| Bromination Level | Effective for PBDEs with varying numbers of bromine atoms. mdpi.comresearchgate.net |

| Cycling | Efficiency decreased from 94.3% in the first cycle to 56.58% in the fourth cycle. mdpi.comresearchgate.net |

Nanoscale zerovalent iron (nZVI) is a strong reducing agent that has been extensively studied for the remediation of various organic contaminants, including PBDEs. stanford.edu Due to its cost-effectiveness and strong reduction capacity, nZVI is considered a promising material for treating PBDE-contaminated sites. nih.govepa.gov The primary mechanism involves the reductive debromination of the PBDE molecule, where bromine atoms are sequentially removed. This process transforms the highly brominated congeners into less brominated and eventually to diphenyl ether, the fully debrominated and less toxic form. stanford.eduacs.org

The reactivity of nZVI is influenced by the position of the bromine atoms on the diphenyl ether structure, with meta-positioned bromines being more susceptible to removal. acs.org The reaction kinetics often follow a pseudo-first-order model, and the rate of debromination generally decreases as the number of bromine substituents decreases. acs.org

To enhance the efficiency and stability of nZVI, various modifications have been explored. Palladization of nZVI (nZVI/Pd) has been shown to significantly increase the reaction rate of PBDE debromination. nih.gov Encapsulating nZVI within a polystyrene shell (PS-nZVI) has been developed to improve its stability, mobility, and resistance to oxidation, which are common limitations of bare nZVI. nih.gov Supporting nZVI on materials like biomass carbon can also prevent particle aggregation and increase reactivity. researchgate.net

Table 2: Debromination of PBDEs using nZVI and its Composites

| nZVI Type | Key Findings |

|---|---|

| Bare nZVI | Effectively debrominates PBDEs to lower brominated forms and diphenyl ether. stanford.eduacs.org Reaction rates decrease with fewer bromine atoms. acs.org |

| Palladized nZVI (nZVI/Pd) | Significantly enhances debromination kinetics. nih.gov |

| Polystyrene-encapsulated nZVI (PS-nZVI) | Improves stability, mobility, and pH resistance. nih.gov |

| Biomass Carbon-supported nZVI (BC-NZVI) | Prevents aggregation and increases reaction performance. researchgate.net |

Biochar, a carbon-rich material produced from the pyrolysis of biomass, is widely recognized for its potential in soil remediation. mdpi.com Its large surface area, porous structure, and surface functional groups make it an effective adsorbent for a variety of organic pollutants, including PBDEs. researchgate.net The application of biochar to contaminated soil can reduce the mobility and bioavailability of these compounds, thereby mitigating their ecological risk. nih.gov

The effectiveness of biochar in sequestering PBDEs depends on the properties of both the biochar and the soil. nih.gov Biochar derived from different feedstocks (e.g., manure versus straw) can have different properties and, consequently, different effects on PBDE-contaminated soil. nih.govresearchgate.net For example, straw-derived biochar has shown a high adsorption capacity for BDE-47, effectively lowering its bioavailability. nih.gov However, this strong adsorption can also inhibit microbial degradation by making the contaminant less accessible to microorganisms. nih.govsci-hub.se

In contrast, manure-derived biochar, which may have a larger surface area and higher nutrient content, can stimulate microbial growth and accelerate the debromination of PBDEs. nih.gov The interaction between biochar, contaminants, and microorganisms is complex. While biochar can act as a habitat and a source of nutrients for microbes, its strong adsorption of pollutants can sometimes be a rate-limiting step for biodegradation. sci-hub.se

Table 3: Effects of Different Biochar Types on BDE-47 in Contaminated Soil

| Biochar Type | Adsorption Capacity for BDE-47 | Impact on BDE-47 Debromination |

|---|---|---|

| Straw-derived Biochar (SBC) | High (26.73 ± 0.65 mg/g). nih.gov | Inhibited (3.5% debromination) due to strong adsorption. nih.gov |

| Manure-derived Biochar (MBC) | Lower than SBC. | Accelerated (10.1% debromination) by promoting degrading microorganisms. nih.gov |

Bioremediation Techniques

Bioremediation leverages the metabolic capabilities of microorganisms to break down or transform contaminants into less harmful substances. nih.gov This approach is considered a cost-effective and sustainable alternative to traditional remediation methods.

Several microbial species have been identified with the ability to degrade PBDEs under both aerobic and anaerobic conditions. researchgate.net Among these, species of the genus Pseudomonas have shown significant potential for the bioremediation of PBDE-contaminated environments. researchgate.net For instance, Pseudomonas putida has been employed for the bioremediation of various PBDE congeners. nih.govresearchgate.net

The degradation of PBDEs by Pseudomonas putida can be enhanced through cometabolism, where the bacteria are provided with an additional carbon source to stimulate their metabolic activity. nih.gov Studies have shown that the addition of glucose or biphenyl (B1667301) can significantly increase the degradation rate constants of PBDEs. nih.gov The presence of glucose appears to enrich the P. putida population, leading to faster degradation once a substantial amount of the glucose is consumed. nih.gov

Biochar can be used in conjunction with microbial remediation to enhance the process. nih.gov Biochar can provide a protective habitat for the inoculant bacteria, help immobilize other co-contaminants like heavy metals, and facilitate the degradation of PBDEs. nih.gov The combination of biochar with bacteria like Pseudomonas plecoglossicida has been shown to be more effective in reducing the availability of heavy metals and degrading BDE-47 than the inoculant alone. nih.gov

Natural attenuation refers to the naturally occurring processes in soil and water that can reduce the concentration, toxicity, and mobility of contaminants. researchgate.net For PBDEs, these processes primarily involve microbial degradation. mun.ca Enhancing these natural processes, often through biostimulation or bioaugmentation, is a key strategy for in-situ remediation.

Biostimulation involves the addition of nutrients or electron donors to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. researchgate.net Bioaugmentation, on the other hand, involves the introduction of specific microbial strains with known degradative capabilities into the contaminated environment. researchgate.net

In the context of PBDEs, studies have shown that both biostimulation and bioaugmentation can lead to a significant reduction in contaminant concentrations over time. researchgate.net For example, in sediment microcosms contaminated with decabromodiphenyl ether (BDE-209), biostimulation resulted in a 55.3% reduction, bioaugmentation in a 40.2% reduction, and natural attenuation in a 30.9% reduction after 180 days. researchgate.net These processes lead to the formation of less brominated PBDE congeners as the parent compound is broken down. researchgate.net

Risk Assessment and Management Frameworks for BDE-37

Risk assessment for 3,4,4'-Tribromodiphenyl ether (BDE-37), a member of the polybrominated diphenyl ethers (PBDEs) class, is typically conducted within frameworks established for persistent organic pollutants (POPs). These frameworks evaluate the potential for adverse effects on both ecosystems and human health, considering the compound's persistence, bioaccumulation, and toxicity.

The ecological risk assessment of PBDEs, including BDE-37, focuses on their impact on aquatic and terrestrial organisms. These compounds are known to be persistent and bioaccumulative, leading to their presence in various environmental compartments like sediment, soil, and wildlife. sci-hub.se

Ecological risk is often quantified using a risk quotient (RQ) method, which compares the measured environmental concentration (MEC) of a substance to a predicted no-effect concentration (PNEC). nih.gov While specific comprehensive ecological risk assessments for BDE-37 are not widely documented, the general approach for PBDEs is applicable. For instance, studies on other PBDE congeners have established PNEC values based on acute and chronic toxicity data for various aquatic species. nih.gov The assessment process involves several steps:

Hazard Identification: Determining the potential adverse effects of BDE-37 on ecological receptors. For PBDEs in general, these include endocrine disruption, reproductive toxicity, and developmental effects in fish, birds, and mammals. e-jarb.org

Exposure Assessment: Measuring or modeling the concentration of BDE-37 in environmental media such as water, sediment, and soil. researchgate.net PBDEs are released into the environment from various sources and can be transported over long distances. canada.ca

Dose-Response Assessment: Evaluating the relationship between the dose of BDE-37 and the incidence and severity of adverse effects in ecological receptors.

Risk Characterization: Integrating the above information to estimate the probability of ecological harm. This often involves calculating risk quotients. An RQ value greater than 1 suggests a potential for adverse ecological effects. nih.gov

A preliminary ecological risk assessment for PBDEs in river sediments near electrical dismantling areas indicated that while some congeners posed a high risk, others were in a low ecological risk category. researchgate.net The risk posed by specific congeners like BDE-37 depends on their concentration and toxicity. sci-hub.segnest.org

Table 1: Key Components of Ecological Risk Assessment for BDE-37

| Assessment Component | Description | Key Considerations for BDE-37 |

| Hazard Identification | Identifying potential adverse effects on wildlife. | Endocrine disruption, developmental toxicity, reproductive effects. |

| Exposure Assessment | Determining environmental concentrations. | Found in sediment and aquatic systems; potential for bioaccumulation. sci-hub.se |

| Dose-Response | Linking exposure levels to effects. | Data often extrapolated from more common PBDE congeners. |

| Risk Characterization | Estimating the likelihood of ecological harm. | Often uses a Risk Quotient (RQ) comparing environmental levels to no-effect levels. nih.gov |

Human health risk assessment for BDE-37 evaluates the potential for adverse health effects from exposure. Humans can be exposed to PBDEs through various pathways, including ingestion of contaminated food and dust, and inhalation of contaminated air. nih.govnih.gov